molecular formula C28H29N3O4S2 B15085474 N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15085474
M. Wt: 535.7 g/mol
InChI Key: ZTMKIKGKCOLEOE-UHFFFAOYSA-N
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Description

This compound is a benzothieno[2,3-d]pyrimidinone derivative featuring a hexahydro fused ring system, a 4-oxo group, and dual ethoxyphenyl substituents. The core structure consists of a sulfur-containing benzothiophene fused to a pyrimidinone ring, with a sulfanylacetamide side chain. The ethoxy groups at the 2-position of the acetamide phenyl ring and the 4-position of the benzothienopyrimidinone phenyl ring distinguish it from analogs.

Properties

Molecular Formula

C28H29N3O4S2

Molecular Weight

535.7 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N3O4S2/c1-3-34-19-15-13-18(14-16-19)31-27(33)25-20-9-5-8-12-23(20)37-26(25)30-28(31)36-17-24(32)29-21-10-6-7-11-22(21)35-4-2/h6-7,10-11,13-16H,3-5,8-9,12,17H2,1-2H3,(H,29,32)

InChI Key

ZTMKIKGKCOLEOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4OCC)SC5=C3CCCC5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Ortho-substituents (e.g., 2-ethoxy in the main compound vs. 4-methyl in ) introduce steric hindrance, which may alter binding to target proteins .

Synthetic Yields :

  • Analogs with chloroacetanilide precursors (e.g., ) report moderate yields (68–74%), suggesting efficient coupling under mild conditions (K₂CO₃, acetone) .

Physicochemical and Spectroscopic Data

  • Spectroscopy : IR and ¹H NMR () confirm sulfanyl and carbonyl groups in analogs, with shifts influenced by substituents (e.g., ethoxy vs. methoxy) .
  • Crystallography : Pyrimidin-2-ylsulfanyl analogs () adopt planar configurations, suggesting rigidity in the core structure that may stabilize target interactions .

Patent and Application Landscape

  • Patent Trends : Substituted acetamides (e.g., ) are frequently claimed in medicinal chemistry patents, highlighting the therapeutic relevance of this scaffold .

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